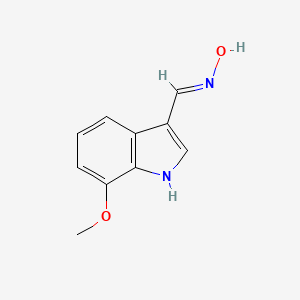![molecular formula C6H12N2O2S B2364466 2-Azabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1248709-89-8](/img/structure/B2364466.png)
2-Azabicyclo[2.2.1]heptane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Azabicyclo[2.2.1]heptane-2-sulfonamide” is a heterocyclic compound that contains a sulfonamide group. It has a CAS Number of 1248709-89-8 and a molecular weight of 176.24 .
Synthesis Analysis
The synthesis of “2-Azabicyclo[2.2.1]heptane-2-sulfonamide” can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Molecular Structure Analysis
The molecular structure of “2-Azabicyclo[2.2.1]heptane-2-sulfonamide” is characterized by a bicyclic scaffold of 2-azabicyclo(2.2.1)heptane . The InChI key for this compound is GYLMCBOAXJVARF-NTSWFWBYSA-N .
Physical And Chemical Properties Analysis
“2-Azabicyclo[2.2.1]heptane-2-sulfonamide” is a powder at room temperature .
Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s sulfonamide group can participate in various chemical transformations. Researchers have used it as a building block for constructing complex molecules:
- Palladium-Catalyzed Reactions : 2-Azabicyclo[2.2.1]heptane-2-sulfonamide has been employed in palladium-catalyzed reactions, such as aminoacyloxylation of cyclopentenes. These reactions yield oxygenated derivatives, expanding the library of bridged aza-bicyclic structures .
Natural Product Synthesis
- Total Synthesis of Natural Products : The compound’s unique bicyclic structure has been utilized in the total synthesis of complex natural products. By incorporating it as a key intermediate, chemists can access challenging scaffolds .
Safety and Hazards
Future Directions
The future directions for “2-Azabicyclo[2.2.1]heptane-2-sulfonamide” could involve its use in the development of new, selective antitumor agents . The compound could be built on bicyclic scaffolds of 2-azabicyclo(2.2.1)heptane and 2-azabicyclo(3.2.1)octane . The study of antiproliferative activity of the new agents showed that some of them inhibited the growth of chosen cell lines with the IC50 values comparable with cisplatin .
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKSXODBQZXSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptane-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)
![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)
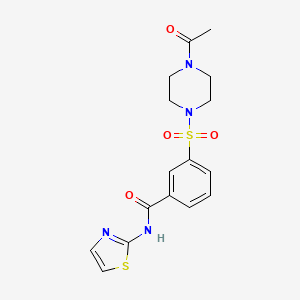
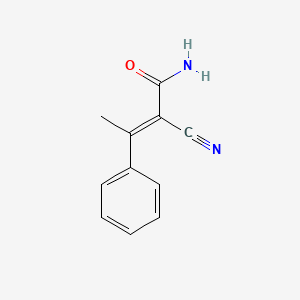

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)
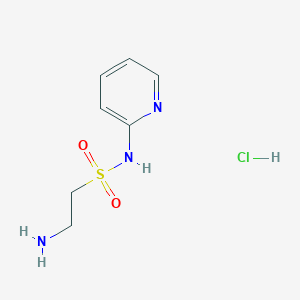
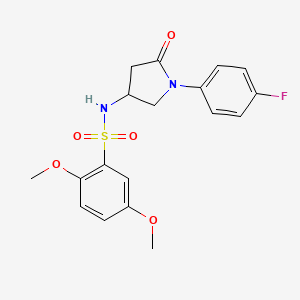
![2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2364397.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2364398.png)


